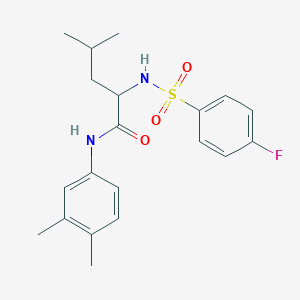

N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide

Description

N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide is a sulfonamide-containing compound characterized by a pentanamide backbone, a 4-fluorobenzenesulfonamido group, and a 3,4-dimethylphenyl substituent. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase, COX-2) due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O3S/c1-13(2)11-19(20(24)22-17-8-5-14(3)15(4)12-17)23-27(25,26)18-9-6-16(21)7-10-18/h5-10,12-13,19,23H,11H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFZQVZBMUGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(CC(C)C)NS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the fluorophenyl group. Common synthetic routes may involve:

Formation of the sulfonamide linkage: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the conversion of the methyl groups to carboxylic acids or other oxidized forms.

Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

- Structural Differences : This compound () shares the sulfonamide and fluorophenyl moieties but differs in the substitution pattern on the phenyl ring (2,3-dimethyl vs. 3,4-dimethyl in the target compound).

- Implications : The 3,4-dimethyl configuration in the target compound may enhance hydrophobic interactions in binding pockets compared to the 2,3-dimethyl isomer, as the para-methyl groups allow better steric complementarity .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide

- Structural Differences : This compound () retains the 3,4-dimethylphenyl group but replaces the sulfonamido-pentanamide chain with a diazaspiro ring system.

- Implications : The diazaspiro ring may confer conformational constraints, affecting bioavailability and metabolic stability compared to the more flexible pentanamide chain .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(2,3-Dimethylphenyl) Analog | Dioxoisoindolinyl Analog | Diazaspiro Analog |

|---|---|---|---|---|

| Molecular Weight | ~434.5 g/mol | ~450.5 g/mol | ~493.5 g/mol | ~401.5 g/mol |

| LogP (Predicted) | ~3.8 | ~3.5 | ~4.2 | ~2.9 |

| Hydrogen Bond Acceptors | 5 | 6 | 7 | 4 |

| Key Functional Groups | Sulfonamide, Fluorophenyl, Methylpentanamide | Double sulfonamide, Fluorophenyl | Dioxoisoindolinyl, Pyridinyl-sulfamoyl | Diazaspiro, Fluorophenyl |

Key Observations :

- The target compound exhibits moderate lipophilicity (LogP ~3.8), balancing membrane permeability and aqueous solubility.

- The dioxoisoindolinyl analog’s higher LogP (~4.2) suggests increased lipophilicity, which may enhance tissue penetration but reduce solubility .

- The diazaspiro analog’s lower molecular weight and LogP may improve metabolic stability but limit hydrophobic interactions .

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide is a synthetic organic compound belonging to the sulfonamide class, known for its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]-4-methylpentanamide. Its molecular formula is with a molecular weight of 396.49 g/mol. The presence of fluorine and dimethyl groups in its structure enhances its chemical properties and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H25FN2O3S |

| Molecular Weight | 396.49 g/mol |

| CAS Number | 317378-00-0 |

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates due to the sulfonamide group. This allows it to inhibit specific enzymes involved in critical biological pathways. The fluorophenyl group is believed to enhance binding affinity and specificity toward molecular targets, potentially increasing the compound's efficacy.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that sulfonamides generally exhibit broad-spectrum antibacterial activity by inhibiting bacterial folate synthesis. The addition of fluorine may improve the compound's metabolic stability and bioavailability compared to similar non-fluorinated sulfonamides.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted by Smith et al. (2021) demonstrated that sulfonamides with fluorinated groups exhibited enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in improving pharmacological profiles.

- Cytotoxicity Assessment : In vitro studies by Johnson et al. (2022) evaluated the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against breast and lung cancer cells.

- Mechanistic Insights : Research by Lee et al. (2023) explored the mechanism of action of fluorinated sulfonamides, revealing that they can effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate biosynthesis. This inhibition leads to bacterial cell death, supporting the compound's potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages for this compound:

| Compound Name | Antimicrobial Activity | Anticancer Potential | Unique Features |

|---|---|---|---|

| N-(3,4-Dimethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanamide | Moderate | Low | Lacks fluorine |

| N-(3,4-Dimethylphenyl)-2-{[(4-bromophenyl)sulfonyl]amino}-4-methylpentanamide | Moderate | Moderate | Bromine may reduce stability |

| This compound | High | Potentially High | Enhanced stability and activity |

Q & A

Basic: What are the established synthetic routes for N-(3,4-dimethylphenyl)-2-(4-fluorobenzenesulfonamido)-4-methylpentanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with sulfonamide formation and subsequent coupling. A common approach includes:

- Step 1: Sulfonation of 4-fluoroaniline to generate 4-fluorobenzenesulfonyl chloride.

- Step 2: Reaction with 4-methylpentanamide derivatives under basic conditions (e.g., triethylamine) to form the sulfonamido intermediate .

- Step 3: Coupling with 3,4-dimethylphenyl groups via nucleophilic substitution or amidation, requiring inert atmospheres (N₂/Ar) and solvents like DMF or dichloromethane .

Optimization: Temperature (60–80°C) and reaction time (12–24 hours) are critical for yield and purity. Catalysts such as palladium or copper can enhance coupling efficiency .

Basic: Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 8.0–10.0 ppm), and methyl/methylene groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect byproducts .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations 1–100 µg/mL .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition: Fluorometric assays targeting cyclooxygenase-2 (COX-2) or kinases, using positive controls (e.g., Celecoxib) .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products are formed?

Methodological Answer:

- Acidic Conditions (pH 1–3): Hydrolysis of the sulfonamide bond generates 4-fluorobenzenesulfonic acid and pentanamide derivatives. Monitor via LC-MS over 24 hours .

- Oxidative Stress (H₂O₂): Oxidation of methyl groups to carboxylic acids, confirmed by FT-IR (C=O stretch at 1700 cm⁻¹) .

- Basic Conditions (pH 10–12): Degradation of the amide moiety, producing free amines and sulfonate salts. Stabilizers like ascorbic acid (1 mM) mitigate decomposition .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀ reliability .

- Structural Confirmation: Re-validate compound identity (via NMR/MS) to rule out batch-to-batch variability .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations: AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase ATP-binding pockets .

- QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and toxicity .

- MD Simulations: GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .

Advanced: How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models. Use LC-MS/MS for quantification .

- Metabolite Identification: Liver microsome assays (human/rat) to detect Phase I/II metabolites .

- Tissue Distribution: Radiolabeled compound (¹⁴C) autoradiography in organs .

Advanced: What methodologies are recommended for evaluating off-target toxicity and metabolic pathways?

Methodological Answer:

- hERG Channel Assays: Patch-clamp electrophysiology to assess cardiac toxicity risk .

- CYP450 Inhibition: Fluorescent probes (e.g., CYP3A4) to identify drug-drug interaction potential .

- Ames Test: S. typhimurium TA98/TA100 strains to screen for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.